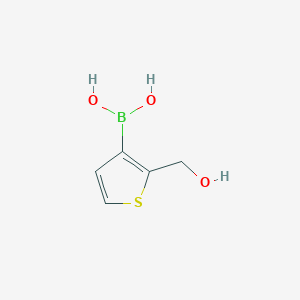

(2-(Hydroxymethyl)thiophen-3-yl)boronic acid

描述

属性

IUPAC Name |

[2-(hydroxymethyl)thiophen-3-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BO3S/c7-3-5-4(6(8)9)1-2-10-5/h1-2,7-9H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZFAAUODCBYIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(SC=C1)CO)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Hydroxymethyl)thiophen-3-yl)boronic acid typically involves the borylation of thiophene derivatives. One common method is the hydroboration of 2-(hydroxymethyl)thiophene using borane reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid group .

Industrial Production Methods: Industrial production of (2-(Hydroxymethyl)thiophen-3-yl)boronic acid may involve large-scale hydroboration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions: (2-(Hydroxymethyl)thiophen-3-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.

Reduction: The boronic acid group can be reduced to a boronate ester.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride.

Substitution: Palladium catalysts and base (e.g., potassium carbonate) in Suzuki-Miyaura coupling.

Major Products:

Oxidation: (2-(Carboxymethyl)thiophen-3-yl)boronic acid.

Reduction: (2-(Hydroxymethyl)thiophen-3-yl)boronate ester.

Substitution: Various biaryl compounds depending on the coupling partner.

科学研究应用

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that boronic acids, including (2-(hydroxymethyl)thiophen-3-yl)boronic acid, exhibit significant anticancer properties. These compounds can inhibit cancer cell proliferation by modulating key signaling pathways involved in cell growth and survival. For instance, studies have shown that derivatives of this compound can effectively target various cancer types by enhancing drug selectivity towards cancer cells through the formation of boronate esters with glycoproteins on the cell surface .

1.2 Antiviral Properties

Boronic acid derivatives have been investigated for their ability to inhibit viral replication, particularly against HIV. The structural flexibility of thiophene derivatives allows them to interact with viral enzymes, potentially blocking infection pathways. In vitro assays have demonstrated that (2-(hydroxymethyl)thiophen-3-yl)boronic acid can inhibit HIV replication in resistant strains, showcasing its potential as an antiviral agent.

1.3 Metabolic Regulation

Recent studies suggest that boronic acids can influence metabolic pathways by acting as agonists for nuclear receptors involved in energy metabolism, such as the estrogen-related receptor (ERR). This suggests potential applications in treating metabolic disorders . The compound has been shown to upregulate target genes associated with energy metabolism, indicating its role in metabolic regulation .

Material Science Applications

2.1 Catalysis

(2-(Hydroxymethyl)thiophen-3-yl)boronic acid is utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for synthesizing complex organic compounds. It serves as a coupling partner in the formation of carbon-carbon bonds, facilitating the development of new materials with tailored properties . The efficiency of these reactions can be influenced by the presence of thiophene moieties, which enhance the reactivity of boronic acids.

2.2 Solar Cell Technology

In material science, this compound has been incorporated into organic photovoltaic devices to improve their performance. Its incorporation into polymer blends has shown enhanced light absorption and charge transport properties, contributing to more efficient solar cells .

3.1 Case Studies

作用机制

The mechanism of action of (2-(Hydroxymethyl)thiophen-3-yl)boronic acid in chemical reactions involves the formation of boronate complexes. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound .

相似化合物的比较

Key Data Tables

Table 1: Comparative Reactivity in Suzuki-Miyaura Couplings

*Yields depend on substrate and reaction conditions.

生物活性

(2-(Hydroxymethyl)thiophen-3-yl)boronic acid is a compound of interest due to its potential biological applications, particularly in medicinal chemistry. Boronic acids are known for their ability to interact with biological molecules, making them valuable in drug development and biochemical research. This article explores the biological activity of (2-(Hydroxymethyl)thiophen-3-yl)boronic acid, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of (2-(Hydroxymethyl)thiophen-3-yl)boronic acid can be represented as follows:

This compound features a thiophene ring with a hydroxymethyl group and a boronic acid functional group, which contribute to its reactivity and biological interactions.

The biological activity of (2-(Hydroxymethyl)thiophen-3-yl)boronic acid is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophilic groups in proteins. This property allows it to act as an inhibitor or modulator of various enzymes and receptors. The boronic acid moiety is particularly effective in targeting serine and cysteine residues in active sites, which is crucial for enzyme inhibition.

Inhibition Studies

Research has indicated that boronic acids can inhibit proteases, which are enzymes that play critical roles in various biological processes, including cell signaling and metabolism. For instance, studies have shown that (2-(Hydroxymethyl)thiophen-3-yl)boronic acid exhibits inhibitory activity against certain serine proteases, potentially offering therapeutic avenues for diseases involving dysregulated protease activity .

Case Studies

- Anticancer Activity : A study evaluated the anticancer potential of thiophene derivatives, including (2-(Hydroxymethyl)thiophen-3-yl)boronic acid. The compound demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer), suggesting its potential as a chemotherapeutic agent .

- Metabolic Stability : Another investigation focused on the metabolic stability of compounds containing boronic acid moieties. It was found that the introduction of (2-(Hydroxymethyl)thiophen-3-yl)boronic acid improved the metabolic stability of lead compounds in vitro, enhancing their pharmacokinetic profiles .

Synthesis and Characterization

The synthesis of (2-(Hydroxymethyl)thiophen-3-yl)boronic acid typically involves the reaction of thiophene derivatives with boron reagents under controlled conditions. The following table summarizes key synthesis parameters:

| Reagent | Condition | Yield |

|---|---|---|

| 2-Hydroxymethyl-thiophene | Tetrahydrofuran, -78°C | 36% |

| Trimethyl borate | Dropwise addition | 80% |

The characterization of the compound is usually performed using NMR and mass spectrometry to confirm its structure and purity.

常见问题

Basic Research Questions

Q. What are the key synthetic challenges in preparing (2-(Hydroxymethyl)thiophen-3-yl)boronic acid, and how can they be addressed methodologically?

- Answer : Synthesis of this compound faces challenges in regioselectivity (due to competing reactivity of the thiophene ring) and stability of the boronic acid group. To mitigate these:

- Use protective groups (e.g., pinacol ester) to stabilize the boronic acid during synthesis .

- Optimize reaction conditions (e.g., low temperature, inert atmosphere) to prevent boroxine formation, a common side reaction in boronic acid synthesis .

- Employ cross-coupling strategies (e.g., Suzuki-Miyaura) with pre-functionalized thiophene precursors to ensure correct substituent placement.

Q. How does the hydroxymethyl substituent influence the binding affinity of this boronic acid toward diols compared to other substituents?

- Answer : The hydroxymethyl group enhances diol binding by:

- Acting as an intramolecular hydrogen bond donor, stabilizing the trigonal boronate ester intermediate .

- Increasing solubility in aqueous environments, improving interaction with hydrophilic diols like fructose. Comparative studies show that electron-donating substituents (e.g., hydroxymethyl) lower the pKa of boronic acids, enabling binding at near-physiological pH (≈8.2), unlike unsubstituted analogs .

Advanced Research Questions

Q. How can researchers design experiments to investigate the ionophoric activity of this compound in lipid bilayers, considering pH and fructose interactions?

- Answer :

- Experimental Design :

- Prepare phospholipid vesicles (e.g., POPC liposomes) and monitor Na+ transport using fluorescent probes (e.g., Sodium Green) or ion-selective electrodes .

- Vary pH (e.g., 7.4–8.5) to assess pH-dependent transport mechanisms (trigonal vs. tetrahedral boronate species) .

- Introduce fructose (5–20 mM) to test inhibition of ion transport, correlating with partitioning assays (e.g., octanol-water) to quantify lipophilicity changes .

- Data Analysis : Model transport efficiency using binding constants (Kd) for fructose-boronic acid complexes, derived from isothermal titration calorimetry (ITC) .

Q. What analytical techniques are recommended for characterizing the dynamic covalent interactions between this boronic acid and saccharides?

- Answer :

- NMR Spectroscopy : Monitor ¹¹B NMR shifts to track boronate ester formation (e.g., δ 10–15 ppm for trigonal vs. δ 0–5 ppm for tetrahedral species) .

- Fluorescence Titration : Use anthrylboronic acid conjugates to measure binding constants (Ka) via fluorescence quenching upon saccharide addition .

- High-Performance Liquid Chromatography (HPLC) : Separate and quantify boronic acid-saccharide complexes under varying pH conditions .

Q. How do competing environmental factors (e.g., pH, ionic strength) affect the stability of this boronic acid in biological assays?

- Answer :

- pH Stability : At physiological pH (7.4–8.2), the compound exists as a boronate anion, which is prone to hydrolysis. Buffers with chelating agents (e.g., EDTA) can mitigate metal-catalyzed degradation .

- Ionic Strength : High salt concentrations reduce boronic acid-diol binding due to charge screening effects. Use low-ionic-strength buffers (e.g., 10 mM HEPES) for binding studies .

Data Contradiction and Resolution

Q. Conflicting reports suggest fructose both enhances and inhibits boronic acid-mediated processes. How can researchers reconcile these findings?

- Answer : The dichotomy arises from fructose’s dual role:

- Inhibition : At >5 mM, fructose forms polar complexes with boronic acids, reducing membrane partitioning and ionophoric activity (e.g., Na+ transport in liposomes) .

- Enhancement : In non-membrane systems (e.g., homogeneous catalysis), fructose can stabilize reactive intermediates via dynamic covalent binding.

- Resolution : Context-dependent experimental validation (e.g., membrane vs. solution-phase assays) is critical .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions and silica-free purification (e.g., size-exclusion chromatography) to avoid boronic acid degradation .

- Binding Studies : Use ITC or surface plasmon resonance (SPR) for quantitative affinity measurements under physiologically relevant conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。